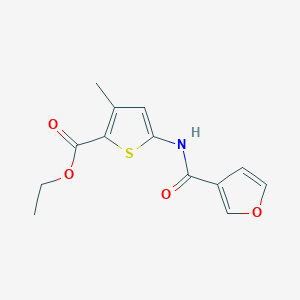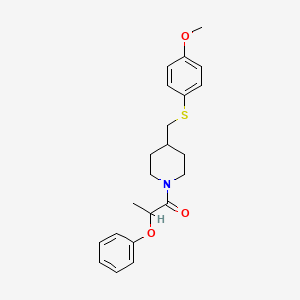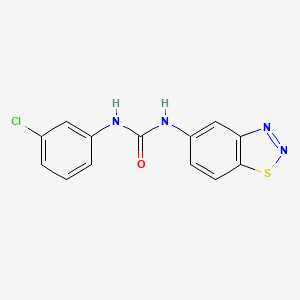
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea (BTU) is a novel heterocyclic compound with a wide range of potential applications in scientific research. BTU is an organic compound that belongs to the family of nitrobenzothiadiazoles, which are known for their ability to act as effective inhibitors of a variety of enzymes. BTU has been extensively studied in recent years due to its potential to act as a therapeutic agent, as well as its ability to modulate the activity of various enzymes.
Applications De Recherche Scientifique
Anti-tumor Metastasis
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea derivatives have shown significant potential in anti-tumor metastasis applications. Research on specific derivatives demonstrated a notable reduction in the number of lung metastases in a Lewis-lung-carcinoma model, indicating the compound's potential in inhibiting tumor metastasis (Xia, 2011).
Plant Growth Regulation
Anticancer Properties
Some N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea derivatives have been associated with anticancer properties. Research has highlighted the cytotoxic effects of certain urea and thiourea derivatives against various cancer cell lines, suggesting their potential in cancer treatment (Esteves-Souza et al., 2006), (Mustafa et al., 2014), (Xie et al., 2015).
Antioxidant Activity
Thiazole analogues possessing urea functionality have shown antioxidant activity. These compounds have been synthesized and evaluated for their ability to scavenge different types of radicals, indicating their potential as antioxidant agents (M. V. Bhaskara Reddy et al., 2015).
Antitrypanosomal Activity
Urea derivatives of 2-aryl-benzothiazol-5-amines, related to N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea, have been investigated for their potential in treating human African trypanosomiasis. Some derivatives showed potent in vitro activity against Trypanosoma brucei, the causative agent of the disease, and were able to cure murine models of the disease (Patrick et al., 2017).
Propriétés
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4OS/c14-8-2-1-3-9(6-8)15-13(19)16-10-4-5-12-11(7-10)17-18-20-12/h1-7H,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBLUMBMZIXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

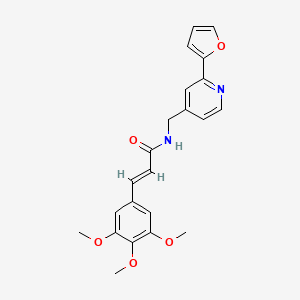
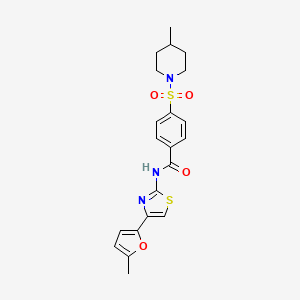
![1-methyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2633814.png)
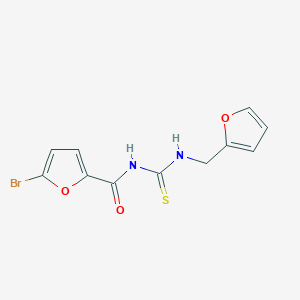
![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)
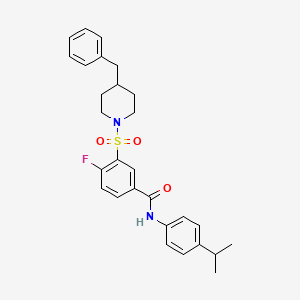
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)
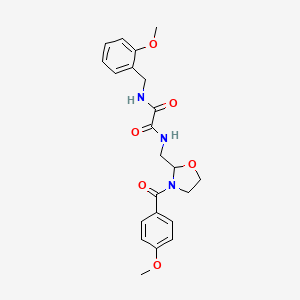
![1-(3-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2633826.png)
![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)
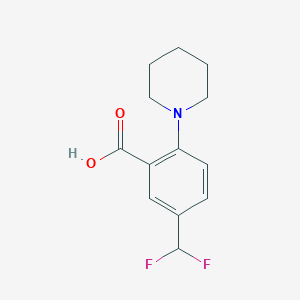
![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)
